N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of fluorine atoms and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide
- N-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide
Uniqueness
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its analogs .
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H15F4N2O
- Molecular Weight : 340.30 g/mol
-
Chemical Structure :
N 1 3 fluorophenyl 5 oxopyrrolidin 3 yl 3 trifluoromethyl benzamide
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor and therapeutic agent. Key findings include:
- Inhibition of Enzymatic Activity : The compound has shown promising results as an inhibitor of specific enzymes, particularly those involved in metabolic pathways associated with neurodegenerative disorders.
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses have emerged:
- Monoamine Oxidase Inhibition : Similar compounds have been identified as potent inhibitors of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. This inhibition may contribute to neuroprotective effects.
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Data Table: Biological Activity Summary
Activity Type | Assay Method | Result | Reference |
---|---|---|---|
MAO-B Inhibition | IC50 Measurement | IC50 = 0.013 µM | |
Cytotoxicity | MTT Assay | Significant against cancer cells | |
Enzyme Inhibition | Enzyme Kinetics | Selective inhibition |
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in a model of Alzheimer's disease. The compound demonstrated significant inhibition of MAO-B, leading to increased levels of neuroprotective factors in neuronal cultures.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O2/c19-13-5-2-6-15(8-13)24-10-14(9-16(24)25)23-17(26)11-3-1-4-12(7-11)18(20,21)22/h1-8,14H,9-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFIVTWPQPKLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.